N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide
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Description
N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a useful research compound. Its molecular formula is C28H25N3O4S and its molecular weight is 499.59. The purity is usually 95%.
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Biological Activity
N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials based on diverse sources.
- Molecular Formula : C27H26N4O5S
- Molecular Weight : 530.59 g/mol
- Structure : The compound features a chromeno-pyrimidine scaffold with methoxy and sulfanyl substituents, which may influence its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activities of this compound have not been extensively documented in the literature; however, related compounds provide insights into its potential effects.
Anticancer Activity
A study evaluated the anticancer properties of structurally related compounds using the National Cancer Institute's (NCI) Developmental Therapeutic Program protocols. The results indicated that certain derivatives exhibited low-level anticancer activity against a panel of cancer cell lines, particularly leukemia cells .
Cell Line | IC50 (µM) | Activity |
---|---|---|
HL-60 (Leukemia) | 10 | Sensitive |
MCF-7 (Breast) | 50 | Moderate |
A549 (Lung) | 40 | Moderate |
HCT116 (Colon) | 60 | Low sensitivity |
Antimicrobial Activity
The antimicrobial potential of similar compounds has been explored through various assays. For instance, studies have shown that derivatives with methoxy groups exhibit enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the p-methoxy group at specific positions is crucial for increasing antimicrobial efficacy .
The mechanisms by which this compound may exert its biological effects include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cell proliferation.
- Receptor Interaction : Binding to specific receptors can modulate signaling pathways associated with cancer cell survival and proliferation.
- Oxidative Stress Induction : Some derivatives induce oxidative stress in microbial cells leading to cell death.
Case Studies
- Anticancer Screening : A case study involving a series of chromeno-pyrimidine derivatives highlighted their selective cytotoxicity against various cancer cell lines. The study noted that modifications on the chromeno ring significantly affected the anticancer activity, suggesting that this compound could be optimized for better efficacy .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of related compounds showed that those with methoxy substitutions displayed enhanced activity against both Gram-positive and Gram-negative bacteria. This suggests a promising avenue for developing new antimicrobial agents based on this scaffold .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-17-7-12-24-19(13-17)14-23-27(35-24)30-26(18-8-10-21(33-2)11-9-18)31-28(23)36-16-25(32)29-20-5-4-6-22(15-20)34-3/h4-13,15H,14,16H2,1-3H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRVHRGMYSDGQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)OC)SCC(=O)NC5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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